N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide
CAS No.: 899958-27-1
Cat. No.: VC5144106
Molecular Formula: C23H21N3O
Molecular Weight: 355.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899958-27-1 |
|---|---|
| Molecular Formula | C23H21N3O |
| Molecular Weight | 355.441 |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H21N3O/c1-15-11-12-17(16(2)13-15)14-22(27)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |
| Standard InChI Key | CMOANJLDKYTKPV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a benzimidazole core fused to a phenyl ring at the 2-position, further functionalized with an acetamide group bearing a 2,4-dimethylphenyl substituent. This architecture combines two pharmacophoric motifs:
-
Benzimidazole moiety: Known for its role in targeting enzymes like dihydrofolate reductase (DHFR), critical in nucleotide synthesis .
-
Acetamide-linked aromatic system: The 2,4-dimethylphenyl group introduces steric and electronic modifications that may enhance binding affinity to biological targets.
The molecular formula is C₃₅H₃₀N₄O, with a molecular weight of 522.65 g/mol (calculated from IUPAC nomenclature).
Physicochemical Properties
These properties suggest moderate bioavailability and suitability for further pharmacological formulation.
Hypothesized Biological Activities
Anticancer Activity
Analogous compounds like N9 (IC₅₀ = 5.85 µM) and N18 (IC₅₀ = 4.53 µM) inhibit the HCT116 colorectal cancer cell line more effectively than 5-fluorouracil (IC₅₀ = 9.99 µM) . Key structural determinants include:
-
Para-substituted methoxy groups: Enhance DNA intercalation or topoisomerase inhibition.
-
Di-methyl substitutions: Improve metabolic stability and target selectivity.
The target compound’s 2,4-dimethylphenyl group may similarly stabilize interactions with oncogenic kinases or apoptosis regulators.
Future Directions and Applications
Targeted Drug Development
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the dimethylphenyl and benzimidazole substituents to optimize potency and reduce toxicity.
-
In Vivo Toxicology: Assessing the compound’s safety profile in animal models, particularly its selectivity index between cancerous and healthy cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume